Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester
Description
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester (CAS: Not explicitly provided in evidence; structural formula: CF₃SO₃(CH₂)₃CH₂Cl) is an alkyl trifluoromethanesulfonate (triflate) ester. Triflate esters are widely used in organic synthesis due to their exceptional leaving group ability, derived from the strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group . The 4-chlorobutyl substituent introduces a halogenated alkyl chain, which may influence reactivity in nucleophilic substitutions or cross-coupling reactions.
Properties
IUPAC Name |
4-chlorobutyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O3S/c6-3-1-2-4-12-13(10,11)5(7,8)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPCWRYTSPAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473187 | |
| Record name | Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103935-55-3 | |
| Record name | Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification with Trifluoromethanesulfonic Anhydride
The most widely documented method involves the reaction of 4-chlorobutanol with trifluoromethanesulfonic anhydride [(CF$$3$$SO$$2$$)$$_2$$O] in the presence of a base. This approach leverages the anhydride’s high reactivity to form the ester bond efficiently.
Procedure :
- Reactants :
- 4-Chlorobutanol (1 equiv)
- Trifluoromethanesulfonic anhydride (1.05–1.2 equiv)
- Solvent: Dichloromethane (DCM) or ethyl acetate
- Base: Pyridine or triethylamine (1.1 equiv) to neutralize HCl byproduct
- Conditions :
- Temperature: 0–25°C (exothermic reaction requires cooling)
- Time: 2–6 hours
- Yield: 85–92%
Mechanism :
The base deprotonates 4-chlorobutanol, generating an alkoxide ion that nucleophilically attacks the electrophilic sulfur atom in the anhydride. The reaction proceeds via a two-step acyl transfer, releasing one equivalent of trifluoromethanesulfonic acid.
Challenges :
- Moisture sensitivity necessitates anhydrous conditions.
- Overuse of anhydride may lead to di-esterification byproducts.
Silver Triflate Metathesis with Dibromoalkanes
An alternative route employs silver trifluoromethanesulfonate (AgOTf) and 1,4-dibromobutane in carbon tetrachloride (CCl$$_4$$). This method exploits the metathetical exchange of bromide for triflate ions.
Procedure :
- Reactants :
- 1,4-Dibromobutane (1 equiv)
- Silver triflate (2.2 equiv)
- Solvent: CCl$$_4$$
- Conditions :
Mechanism :
AgOTf displaces bromide ions via a two-step SN2 mechanism. The first bromide substitution forms 4-bromobutyl triflate, followed by a second substitution to yield the ditriflate. However, competing reactions with CCl$$4$$ solvent generate trichloromethyl triflate (CCl$$3$$OTf), necessitating careful byproduct management.
Optimization Strategies :
- Lower temperatures (50–60°C) reduce decomposition but extend reaction time.
- Silver ion coordination stabilizes transition states, enhancing triflate incorporation.
Direct Esterification with Trifluoromethanesulfonic Acid
While less common due to the acid’s corrosivity, direct esterification using trifluoromethanesulfonic acid (CF$$3$$SO$$3$$H) and 4-chlorobutanol is feasible with dehydrating agents.
Procedure :
- Reactants :
- 4-Chlorobutanol (1 equiv)
- Trifluoromethanesulfonic acid (1 equiv)
- Dehydrating agent: Thionyl chloride (SOCl$$_2$$) or dicyclohexylcarbodiimide (DCC)
- Conditions :
- Temperature: 40–60°C
- Time: 8–12 hours
- Yield: 75–80%
Side Reactions :
- Overheating promotes elimination reactions, forming 1-chloro-1-butene.
- Residual water hydrolyzes the ester back to the acid.
Industrial Production Considerations
Continuous Flow Synthesis
Industrial-scale production often employs continuous flow reactors to enhance yield and purity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 10–15 minutes | Maximizes conversion |
| Temperature | 20–30°C | Minimizes decomposition |
| Molar Ratio (ROH:Anhydride) | 1:1.1 | Reduces excess reagent |
Advantages :
- Precise thermal control mitigates exothermic risks.
- Automated systems reduce human error in stoichiometry.
Reaction Mechanisms and Kinetics
Anchimeric Assistance in Metathesis
In silver triflate-mediated reactions, the triflate group exhibits anchimeric stabilization during bromide displacement. This bridging effect lowers the activation energy by forming a cyclic oxonium intermediate, as evidenced by $$^{13}$$C NMR studies:
$$
\text{CF}3\text{SO}3^- \cdots \text{Ag}^+ + \text{BrCH}2\text{CH}2\text{CH}2\text{CH}2\text{Br} \rightarrow \text{CF}3\text{SO}3\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Br} + \text{AgBr}
$$
The second substitution proceeds more slowly due to reduced bromide mobility in the mono-triflate intermediate.
Side Reactions and Byproduct Management
Trichloromethyl Triflate Formation
In CCl$$_4$$-based systems, silver triflate reacts with solvent to form trichloromethyl triflate:
$$
\text{AgOTf} + \text{CCl}4 \rightarrow \text{CCl}3\text{OTf} + \text{AgCl}
$$
Mitigation Strategies :
- Substitute CCl$$_4$$ with benzene or toluene.
- Use stoichiometric AgOTf to limit excess reagent.
Purification Techniques
Fractional Distillation
Crude product is purified via vacuum distillation under reduced pressure (10–15 mmHg):
| Fraction | Boiling Range (°C) | Purity (%) |
|---|---|---|
| Impurities | <130 | — |
| Target Ester | 135–145 | 99.9 |
| Heavy Byproducts | >150 | — |
Efficiency :
- High reflux ratios (2:1 to 5:1) enhance separation.
- Silica gel pretreatment removes acidic impurities.
Physicochemical Properties Influencing Synthesis
| Property | Value/Range | Synthesis Impact |
|---|---|---|
| Solubility in DCM | 0.5 g/mL | Facilitates homogeneous reactions |
| Thermal Decomposition | >180°C | Limits reaction temperature |
| Hydrolytic Stability | Low (pH <7) | Requires anhydrous conditions |
Applications Dictating Synthetic Choices
- Pharmaceutical Intermediates : High-purity batches (≥99.9%) necessitate anhydrous metathesis or anhydride routes.
- Polymer Chemistry : Industrial-scale production favors continuous flow systems for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 4-chlorobutanol.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used for hydrolysis.
Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used for oxidation and reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-aminobutyl trifluoromethanesulfonate, 4-thiobutyl trifluoromethanesulfonate, and 4-alkoxybutyl trifluoromethanesulfonate can be formed.
Hydrolysis Products: Methanesulfonic acid and 4-chlorobutanol are the primary products of hydrolysis.
Scientific Research Applications
Synthesis Applications
Methanesulfonic acid esters serve as effective intermediates in organic synthesis. They can be utilized for:
- Esterification Reactions : They act as catalysts in the formation of esters from carboxylic acids and alcohols. For instance, the dehydration-condensation method involving methanesulfonic acid esters allows for the production of various esters with high yields and efficiency .
- Functionalization Agents : These compounds can be used to introduce functional groups into organic molecules. For example, they can facilitate the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Catalytic Applications
The compound is also recognized for its catalytic properties:
- Brønsted Acid Catalysis : Methanesulfonic acid is a strong Brønsted acid that can catalyze various reactions such as alkylation and acylation. It provides an environmentally friendly alternative to traditional strong acids like sulfuric acid .
- Biodiesel Production : Its application in biodiesel synthesis showcases its role as a catalyst that enhances the transesterification process, leading to higher yields of biodiesel from vegetable oils .
Electrochemical Applications
The unique properties of methanesulfonic acid esters make them suitable for electrochemical applications:
- Electrolytes in Batteries : MSA-based electrolytes are being explored for use in redox flow batteries (RFBs). Their high conductivity and stability make them a safer alternative to conventional electrolytes based on fluoroboric or fluorosilicic acids .
- Metal Recovery Processes : The compound is being investigated for its potential in circular hydrometallurgy, particularly in lithium-ion battery recycling. It aids in metal recovery processes due to its ability to stabilize metal ions in solution .
Case Study 1: Biodiesel Production
A study demonstrated that using methanesulfonic acid as a catalyst significantly improved the transesterification process of palm oil into biodiesel, achieving over 95% conversion rates within a short reaction time. This highlights its efficiency compared to traditional catalysts.
Case Study 2: Electrochemical Stability
Research conducted on MSA-based electrolytes showed enhanced performance in redox flow batteries, with improved charge-discharge cycles compared to traditional electrolyte systems. This indicates its potential for sustainable energy solutions.
Data Table: Comparison of Esterification Catalysts
| Catalyst Type | Yield (%) | Reaction Time (hours) | Environmental Impact |
|---|---|---|---|
| Methanesulfonic Acid | >95 | 2 | Low |
| Sulfuric Acid | 85 | 4 | High |
| Hydrochloric Acid | 80 | 3 | High |
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 4-chlorobutyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the ester, making it more reactive towards nucleophiles. The 4-chlorobutyl group can undergo substitution reactions, allowing for the introduction of various functional groups. The compound’s reactivity is influenced by the electronic effects of the trifluoromethyl and 4-chlorobutyl groups, as well as the steric hindrance around the ester bond.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Aryl Triflates
4-Chlorophenyl Triflate (CAS: 29540-84-9)
- Structure : CF₃SO₃C₆H₄Cl (para-substituted aryl triflate).
- Reactivity : Used in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), with yields influenced by electronic effects. Electron-deficient aryl triflates (e.g., 4-nitro) show lower reactivity compared to neutral or electron-rich analogs .
- Applications : Key intermediate in synthesizing biaryl sulfides .
- Stability : Aryl triflates are generally more stable than alkyl triflates due to resonance stabilization of the aryl group.
4-Methoxyphenyl Triflate (CAS: 5788-41-0)
- Structure : CF₃SO₃C₆H₄OMe.
- Reactivity : Electron-rich aryl triflates exhibit reduced reactivity in cross-couplings due to decreased electrophilicity .
- Applications : Less common in coupling reactions but useful in specialized syntheses .
Pyridinyl Triflates (e.g., 4-Methyl-2-pyridinyl Triflate, CAS: 179260-78-7)
Alkyl Triflates
Trimethylsilyl Triflate (CAS: 27607-77-8)
- Structure : CF₃SO₃Si(CH₃)₃.
- Reactivity: A Lewis acid catalyst for silylation and glycosylation reactions. Unlike 4-chlorobutyl triflate, it is non-nucleophilic .
- Stability : Hydrolyzes rapidly in moist air, requiring anhydrous conditions .
2-(Trimethylsilyl)phenyl Triflate (CAS: 88284-48-4)
Physicochemical and Functional Comparisons
Reactivity
- Alkyl vs. Aryl Triflates :
Stability
- Hydrolysis Sensitivity: Alkyl triflates hydrolyze readily in protic solvents (half-life <1 hour in water), whereas aryl triflates are stable under similar conditions . The 4-chlorobutyl group’s electron-withdrawing Cl atom may slightly enhance stability compared to non-halogenated alkyl triflates .
Data Tables
Table 1: Key Properties of Selected Triflates
*Estimated based on structural analogs.
Research Findings and Challenges
- Yield Optimization : Electron-deficient aryl triflates (e.g., 4-nitro) give lower yields in couplings compared to 4-chlorophenyl triflate (72% vs. 85%) .
- By-Product Formation : Alkyl triflates like 4-chlorobutyl ester may generate HCl during hydrolysis, necessitating neutralization steps .
- Emerging Applications : Triflates with boronate esters (e.g., CAS: 2028287-75-2) show promise in Suzuki-Miyaura couplings, highlighting the versatility of triflyl groups .
Biological Activity
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester, also known as 4-chlorobutyl trifluoromethanesulfonate, is a chemical compound with diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₅H₈ClF₃O₃S
- Molecular Weight : 240.63 g/mol
- CAS Number : 103935-55-3
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a reactive intermediate in organic synthesis. Its trifluoromethanesulfonate group enhances its electrophilicity, making it useful in various biochemical reactions.
1. Antimicrobial Activity
Research indicates that compounds related to methanesulfonic acid derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of low molecular weight chitosan (LMWCh) in combination with fungicides like Mancozeb against pathogens such as Phytophthora infestans and Fusarium eumartii. The study demonstrated that LMWCh could enhance the effectiveness of traditional fungicides, suggesting that similar mechanisms might be applicable to methanesulfonic acid esters .
2. Cytotoxic Effects
Methanesulfonic acid derivatives have been studied for their cytotoxic effects on various cancer cell lines. For instance, compounds bearing sulfonate groups have shown potential in inducing apoptosis in cancer cells. The exact mechanism is often attributed to the disruption of cellular signaling pathways and induction of oxidative stress .
Case Study 1: Synthesis and Biological Testing
In a recent study, researchers synthesized methanesulfonic acid derivatives and evaluated their biological activities. The results indicated that certain esters exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Methanesulfonic Acid Ester A | 15 | HeLa |
| Methanesulfonic Acid Ester B | 30 | MCF-7 |
Case Study 2: Environmental Impact Assessment
A comprehensive environmental study assessed the toxicity of methanesulfonic acid esters on aquatic organisms. The findings revealed that these compounds could affect the reproductive systems of certain fish species, raising concerns about their environmental persistence and bioaccumulation potential .
Research Findings
- Synthesis Techniques : Various synthesis methods have been developed for producing methanesulfonic acid esters efficiently. Notably, the use of phosphorus pentoxide in combination with methanesulfonic acid has been shown to enhance yields significantly during esterification reactions .
- Toxicological Studies : Long-term exposure studies have indicated that methanesulfonic acid esters may pose low toxicity risks; however, further research is needed to fully understand their chronic effects on human health and the environment .
- Applications in Drug Development : The unique properties of methanesulfonic acid esters make them valuable in drug development, particularly as intermediates in synthesizing biologically active compounds with potential therapeutic benefits .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-chlorobutanol and trifluoromethanesulfonic anhydride under anhydrous conditions. Critical parameters include:
- Temperature control (0–5°C to minimize side reactions like elimination).
- Solvent choice (e.g., dichloromethane or acetonitrile for inertness and solubility) .
- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester from unreacted starting materials .
Q. How does the trifluoromethanesulfonyl (triflyl) group influence the compound’s reactivity in comparison to other sulfonate esters?
- Methodological Answer : The triflyl group’s strong electron-withdrawing nature increases the electrophilicity of the adjacent carbon, making it highly reactive in nucleophilic substitution (e.g., Suzuki couplings) or elimination reactions. This contrasts with tosylates or mesylates, which are less activating. Researchers should monitor reaction kinetics via <sup>19</sup>F NMR to track triflate displacement .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm the absence of residual 4-chlorobutanol (δ 1.6–1.8 ppm for CH2 groups) and the presence of the triflyl group (δ -78 ppm for CF3) .
- HPLC-MS : Detect impurities using a C18 column with a methanol/water mobile phase (retention time ~8–10 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms when using this compound as an intermediate in glycosylation or alkylation?
- Methodological Answer : Mechanistic discrepancies often arise from solvent polarity or counterion effects. For example:
- In polar aprotic solvents (e.g., DMF), triflate intermediates may form tight ion pairs, slowing nucleophilic attack. Use low-temperature <sup>13</sup>C NMR to probe ion-pair dynamics .
- Compare reactivity with analogous bromo or iodo derivatives to distinguish between SN1 and SN2 pathways .
Q. What strategies mitigate byproduct formation during its use in multi-step syntheses, such as polymer or pharmaceutical intermediates?
- Methodological Answer :
- Additive screening : Use silver salts (e.g., AgOTf) to scavenge chloride ions and suppress elimination .
- In situ quenching : Introduce molecular sieves (4 Å) to absorb liberated triflic acid, which can catalyze side reactions .
- Flow chemistry : Continuous reactors minimize residence time, reducing decomposition .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term viability?
- Methodological Answer :
- Thermal stability : Decomposes above 80°C (TGA data); store at -20°C under argon .
- Hydrolytic sensitivity : Susceptible to moisture; conduct Karl Fischer titration to confirm water content (<0.1%) before use .
- Light sensitivity : UV-Vis analysis shows absorption at 260 nm; store in amber vials to prevent photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
